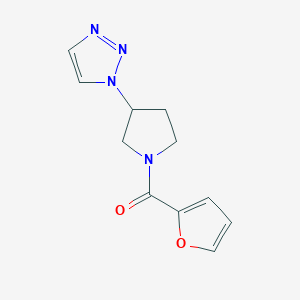
4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the ultrasound-mediated condensation of amine with dehydroacetic acid, as described in the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives . This method offers advantages such as simplicity, shorter reaction times, and higher yields, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, and the identification of regioisomers is not always straightforward. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester required single-crystal X-ray analysis for unambiguous structure determination . This highlights the importance of advanced analytical techniques in confirming the molecular structure of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their transformation into useful compounds. For example, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for the pesticide chlorantraniliprole, involves hydrazinolysis and cyclization starting from 2,3-dichloropyridine . This process is noted for its simplicity and solvent-free approach, which could be relevant for the synthesis of other pyrazole-based compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine" are not detailed in the provided papers, the properties of pyrazole derivatives in general can be inferred. These compounds often exhibit solid-state characteristics such as the formation of hydrogen-bonded dimers, as seen with the propionic acid groups in the crystal structure of a related compound . Additionally, the presence of functional groups like chloro and methoxy can influence the overall reactivity and interaction with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is involved in the synthesis of various pyrazole derivatives. These compounds are characterized using techniques like X-Ray crystal study, FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and more. These studies help in understanding the molecular structure and properties of the synthesized compounds (Titi et al., 2020).
Biological Activities
- The derivatives of this compound have shown significant biological activities. They exhibit antitumor, antifungal, and antibacterial properties. This makes them potential candidates for developing new therapeutic agents (Titi et al., 2020).
- Additionally, certain pyrazole derivatives synthesized from this compound display fungicidal activity, particularly against rice sheath blight, a major disease affecting rice in China. This highlights its potential use in agriculture as a fungicide (Chen, Li, & Han, 2000).
Chemical Structure and Properties
- Studies on the chemical properties and structural analysis of this compound and its derivatives provide insight into their biological activities. For instance, the orientation of various functional groups and the geometric parameters of these molecules are crucial in determining their effectiveness as pharmacological agents or as fungicides (Titi et al., 2020).
Potential in Antimicrobial and Anticancer Applications
- Derivatives of 4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine have shown promise in antimicrobial and anticancer applications. This is evident from the various studies evaluating their effectiveness against different microbial strains and tumor cell lines, highlighting their potential in medical research and pharmaceutical applications (Kodadi et al., 2007).
Hydrogen-Bonded Structures
- The compound is also studied for its role in forming hydrogen-bonded supramolecular structures. These studies are significant in the field of crystallography and material science, offering insights into the design of new materials with specific properties (Portilla et al., 2007).
Synthesis of Novel Compounds
- It plays a key role in the synthesis of novel pyrazole derivatives, which are further evaluated for their biological activities. This research contributes to the discovery of new compounds with potential therapeutic or agricultural applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propiedades
IUPAC Name |
4-chloro-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5/c1-3-16-7(2)8(4-13-16)5-15-6-9(11)10(12)14-15/h4,6H,3,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJIZOTEGJFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C(=N2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

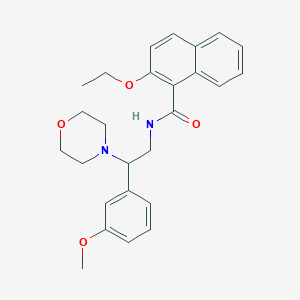
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)
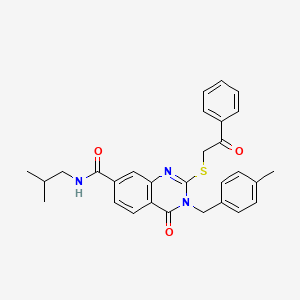
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)
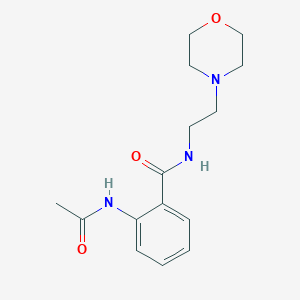
![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)
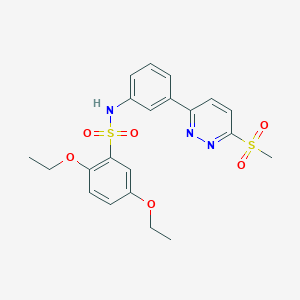
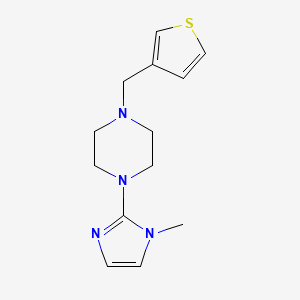

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)
